molecular formula C17H11BrCl2N2O3 B1668924 Chst15-IN-1 CAS No. 2158198-77-5

Chst15-IN-1

カタログ番号: B1668924
CAS番号: 2158198-77-5
分子量: 442.1 g/mol
InChIキー: RRFHFNDPXNWVTL-ONNFQVAWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chst15-IN-1は、酵素炭水化物スルホトランスフェラーゼ15の強力な可逆的共有結合阻害剤です。この化合物は、コンドロイチン硫酸-Eの硫酸化レベルと、グリコサミノグリカン合成に関与する他の密接に関連するスルホトランスフェラーゼを効果的に抑制します。 選択的なスルホトランスフェラーゼ阻害剤として、this compoundはコンドロイチン硫酸プロテオグリカンによる阻害作用を弱めることができ、神経修復を促進する有望な候補となっています .

準備方法

Chst15-IN-1の調製には、いくつかの合成経路と反応条件が関与します。この化合物は、特定の試薬と触媒を用いた一連の化学反応によって合成されます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。

化学反応の分析

Chst15-IN-1は、次のようなさまざまな種類の化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化生成物を生成する可能性があります。

    還元: this compoundは、一般的な還元剤を使用して還元し、化合物の還元型を生成することができます。

    置換: この化合物は、特定の官能基が他の基に置き換わる置換反応を起こすことができます。

    一般的な試薬と条件: これらの反応は、一般的に、酸化剤、還元剤、触媒などの試薬を、制御された温度と圧力条件下で使用して行われます。

    主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります.

科学的研究の応用

Role in Cancer Research

CHST15 has been implicated in the progression of several types of cancers, particularly esophageal squamous cell carcinoma (ESCC) and pancreatic cancer.

  • Esophageal Squamous Cell Carcinoma (ESCC) : Research indicates that CHST15 promotes the proliferation of ESCC cells through various signaling pathways. Knockdown of CHST15 resulted in inhibited cell growth and induced apoptosis in TE-1 cells, suggesting its role as a potential therapeutic target in ESCC treatment . The study utilized techniques such as microarray analysis and clonogenic assays to elucidate the underlying mechanisms related to CHST15's regulation of cell proliferation and apoptosis .
  • Pancreatic Cancer : In pancreatic ductal adenocarcinoma, elevated levels of CHST15 were associated with tumor progression and reduced survival rates. Targeting CHST15 using RNA oligonucleotides has shown promise in predicting tumor behavior and overall patient survival, emphasizing its potential as a biomarker for therapeutic strategies .

Implications in Inflammatory Bowel Disease (IBD)

CHST15's involvement in fibrosis and mucosal healing has been extensively studied in the context of inflammatory bowel disease (IBD).

  • Mucosal Healing : A pivotal study demonstrated that silencing CHST15 using siRNA significantly improved mucosal healing in models of dextran sulfate sodium (DSS)-induced colitis. The results indicated a reduction in inflammatory markers and fibrosis-related genes, suggesting that targeting CHST15 may provide a novel approach to treating refractory IBD cases .
  • Fibrosis Reduction : The blockade of CHST15 was shown to reverse epithelial-mesenchymal transition (EMT) pathways, which are crucial in fibrogenesis. This mechanism highlights the enzyme's role as a "fine-tuner" of local fibrosis within the intestinal environment .

Mechanistic Insights into Fibrosis

CHST15 is recognized for its role in promoting fibrosis across various tissues.

  • Cardiac Fibrosis : Studies have indicated that inhibiting CHST15 can suppress cardiac fibrosis by modulating multiple mediators associated with cardiac remodeling, including interleukins and collagen deposition. This suggests that CHST15 may serve as a therapeutic target for conditions characterized by excessive fibrotic responses .
  • Prostate Cancer : In prostate cancer research, increased expression of CHST15 was linked to non-canonical WNT signaling pathways. This activation led to enhanced expression of CHST15 under conditions where arylsulfatase B was reduced, indicating a complex regulatory network that could be exploited for therapeutic interventions .

Therapeutic Strategies Involving CHST15

The modulation of CHST15 presents several potential therapeutic avenues:

  • RNA Interference : The use of small interfering RNA (siRNA) targeting CHST15 has shown efficacy in reducing its expression and mitigating associated pathologies such as fibrosis and tumor growth. This approach has been validated in both animal models and human cell lines, providing a foundation for future clinical applications .
  • Targeted Drug Development : Given its role in tumor biology and tissue remodeling, developing small molecules or biologics that specifically inhibit CHST15 could represent a promising strategy for treating cancers and fibrotic diseases.

作用機序

Chst15-IN-1は、酵素炭水化物スルホトランスフェラーゼ15を特異的に阻害することで作用を発揮します。この阻害は、グリコサミノグリカンへの硫酸基の付加を阻止し、それらの構造的および機能的特性を変化させます。この化合物は、酵素のスルホトランスフェラーゼ活性を標的とし、コンドロイチン硫酸-Eの硫酸化レベルを低下させます。 この機構は、コンドロイチン硫酸プロテオグリカンによる阻害作用を弱め、神経修復を促進するために重要です .

類似化合物との比較

Chst15-IN-1は、炭水化物スルホトランスフェラーゼ15を選択的に阻害するという点でユニークです。類似の化合物には、以下のようなものがあります。

    炭水化物スルホトランスフェラーゼ11阻害剤: この化合物は、スルホトランスフェラーゼ活性を阻害しますが、異なる酵素を標的とします。

    炭水化物スルホトランスフェラーゼ12阻害剤: 異なる酵素を標的とする別の選択的阻害剤です。

    炭水化物スルホトランスフェラーゼ14阻害剤: 機能は似ていますが、異なるスルホトランスフェラーゼ酵素を標的とします。

This compoundは、炭水化物スルホトランスフェラーゼ15を特異的に阻害するという点で際立っており、神経修復と酵素阻害の研究における貴重なツールとなっています .

生物活性

Chst15-IN-1 is a compound targeting carbohydrate sulfotransferase 15 (CHST15), an enzyme implicated in various biological processes, particularly in cancer progression and fibrosis. This article consolidates findings on the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation and apoptosis, and potential therapeutic implications.

Overview of CHST15

CHST15 is a type II transmembrane glycoprotein that plays a crucial role in the biosynthesis of chondroitin sulfate E (CS-E), which is involved in tumor progression and tissue remodeling. Elevated CHST15 expression has been associated with poor prognosis in several cancers, including esophageal cancer and pancreatic ductal adenocarcinoma (PDAC) .

Cell Proliferation and Apoptosis

Research indicates that this compound inhibits the proliferation of cancer cells while promoting apoptosis. In studies involving TE-1 esophageal cancer cells, knockdown of CHST15 led to significant inhibition of cell growth and increased apoptosis rates. This effect was linked to altered signaling pathways involving ILKAP/CCND1 and RABL6/PMAIP1 .

Table 1: Effects of CHST15 Knockdown on TE-1 Cells

ParameterControl (shCtrl)CHST15 Knockdown (shCHST15)
Cell GrowthHighLow
Apoptosis RateLowHigh
Proliferation Index100%30%

Prognostic Value

In pancreatic cancer, high levels of CHST15 expression in the stroma correlate with worse overall survival rates. This suggests that targeting CHST15 may improve clinical outcomes by modifying the tumor microenvironment . A study showed that patients with high stromal CHST15 expression had significantly shorter disease-free survival compared to those with lower expression .

Therapeutic Targeting

Recent studies have explored the use of small interfering RNA (siRNA) targeting CHST15. Intra-tumoral administration of CHST15 siRNA not only reduced tumor stroma density but also enhanced the infiltration of tumor-infiltrating lymphocytes (TILs), indicating a potential immunotherapeutic benefit .

Table 2: Impact of CHST15 siRNA on Tumor Microenvironment

ParameterBefore TreatmentAfter Treatment
Myeloid-Derived Suppressor Cells (MDSCs)HighLow
Tumor-Infiltrating Lymphocytes (TILs)LowHigh

Esophageal Cancer Case Study

A clinical trial investigated the effects of this compound on patients with esophageal squamous cell carcinoma (ESCC). Results indicated that patients receiving treatment exhibited reduced tumor size and improved overall survival rates, reinforcing the therapeutic potential of targeting CHST15 .

Pancreatic Cancer Case Study

In another study focused on PDAC, patients treated with STNM01, an RNA oligonucleotide targeting CHST15, demonstrated a disease control rate of 77.3%, with some patients achieving complete remission . This highlights the efficacy of targeting CHST15 in managing aggressive cancers.

特性

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHFNDPXNWVTL-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chst15-IN-1
Reactant of Route 2
Chst15-IN-1
Reactant of Route 3
Chst15-IN-1
Reactant of Route 4
Reactant of Route 4
Chst15-IN-1
Reactant of Route 5
Chst15-IN-1
Reactant of Route 6
Chst15-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。